Taprenepag isopropyl (PF-04217329) is a selective prostaglandin EP2 receptor agonist prodrug engineered specifically for enhanced ocular bioavailability. As an esterified derivative of the active acid metabolite CP-544326, it is primarily procured for research and development in glaucoma and ocular hypertension models [1]. Its primary commercial and scientific value lies in its targeted EP2 activation—differentiating it from standard FP receptor agonists like latanoprost—and its optimized lipophilicity, which resolves the poor corneal penetrance associated with its free acid counterpart . For in vivo applications, it is typically formulated using specific co-solvent systems to achieve stable dosing solutions .
Substituting taprenepag isopropyl with its free acid form (CP-544326) or standard FP agonists (e.g., latanoprost) compromises both experimental validity and formulation viability. The free acid exhibits poor corneal permeability, rendering it ineffective for topical ophthalmic models without complex, potentially disruptive delivery vehicles [1]. Conversely, while FP agonists lower intraocular pressure (IOP), they operate via a different receptor pathway; substituting them eliminates the ability to study EP2-specific cAMP elevation and the documented additive IOP-lowering effects when EP2 and FP agonists are co-administered [2]. Furthermore, the isopropyl ester modification is critical for achieving ocular exposure levels that exceed the EP2 EC50 in vivo, making it indispensable for accurate pharmacological profiling [1].
The esterification of taprenepag into its isopropyl prodrug form significantly alters its physical chemistry, directly impacting its utility in topical formulations. While the free acid (CP-544326) demonstrates poor corneal permeability in ex vivo rabbit models, taprenepag isopropyl achieves enhanced penetration, resulting in ocular exposure levels of the active metabolite that exceed the EP2 EC50 (2.8 nM) [1].
| Evidence Dimension | Corneal permeability and in vivo target exposure |
| Target Compound Data | Achieves in vivo ocular exposure > 2.8 nM (EP2 EC50) |
| Comparator Or Baseline | Taprenepag free acid (CP-544326): Poor corneal permeability |
| Quantified Difference | Significant increase in ocular bioavailability enabling topical efficacy |
| Conditions | Topical ocular dosing in preclinical species (ex vivo rabbit corneal model and in vivo) |
Buyers formulating topical ophthalmic solutions must procure the isopropyl ester to ensure sufficient tissue penetration without requiring disruptive permeation enhancers.
Taprenepag (the active moiety) provides targeted selectivity for the EP2 receptor, which is critical for isolating specific downstream cAMP pathways without cross-activation. It exhibits an IC50 of 10 nM for human EP2, while showing negligible affinity (IC50 > 3200 nM) for related prostaglandin receptors including EP1, EP3, and EP4 .
| Evidence Dimension | Receptor binding affinity (IC50) |
| Target Compound Data | 10 nM (human EP2) |
| Comparator Or Baseline | EP1, EP3, and EP4 receptors: IC50 > 3200 nM |
| Quantified Difference | >320-fold selectivity for EP2 over other EP receptor subtypes |
| Conditions | In vitro receptor binding assays |
Ensures that downstream physiological effects are strictly mediated by EP2, making it a reliable tool compound for isolating receptor-specific pathways.
In clinical and preclinical models, taprenepag isopropyl demonstrates IOP-lowering efficacy comparable to the benchmark FP agonist latanoprost 0.005%. More importantly for research procurement, co-administration of taprenepag isopropyl with latanoprost yields statistically significantly greater IOP reductions than latanoprost monotherapy, confirming an additive mechanism of action [1].
| Evidence Dimension | Intraocular pressure (IOP) reduction |
| Target Compound Data | Statistically significant additive IOP reduction when combined with latanoprost |
| Comparator Or Baseline | Latanoprost 0.005% monotherapy: Baseline benchmark reduction |
| Quantified Difference | Greater IOP reduction in unfixed combination vs latanoprost alone |
| Conditions | Phase 2 dose-response trial in open-angle glaucoma and ocular hypertension (Day 28) |
Justifies the procurement of taprenepag isopropyl for combination therapy research or for models where FP agonist resistance is present.
Taprenepag isopropyl requires specific handling for in vivo dosing due to its lipophilic nature. While insoluble in standard aqueous buffers, it can be reliably formulated at concentrations ≥ 5 mg/mL using a 10% DMSO and 90% Corn Oil mixture to yield a clear solution, or via a PEG300/Tween-80/Saline suspension protocol .
| Evidence Dimension | Solubility and vehicle compatibility |
| Target Compound Data | ≥ 5 mg/mL in 10% DMSO / 90% Corn Oil |
| Comparator Or Baseline | Standard aqueous buffers: Insoluble/precipitates |
| Quantified Difference | Achieves stable dosing concentrations via specific lipid/surfactant co-solvents |
| Conditions | In vivo formulation preparation at room temperature |
Researchers must utilize specific lipid-based or surfactant-based co-solvent protocols to maintain stable in vivo suspensions or clear solutions for dosing.
Utilizing the isopropyl ester prodrug to study corneal transport, esterase cleavage rates, and aqueous humor pharmacokinetics in topical drop formulations, directly leveraging its enhanced permeability over the free acid [1].
Investigating additive intraocular pressure (IOP) lowering mechanisms by co-administering taprenepag isopropyl with established FP receptor agonists like latanoprost to study dual-pathway synergies[2].
Employing the compound in in vitro and in vivo models to selectively elevate cAMP via EP2 activation without confounding cross-reactivity from EP1, EP3, or EP4 receptors .